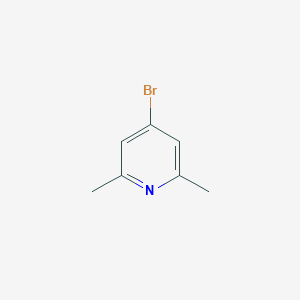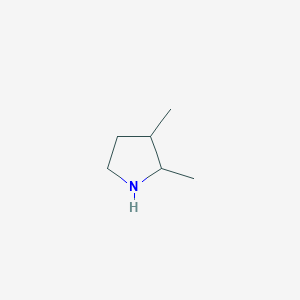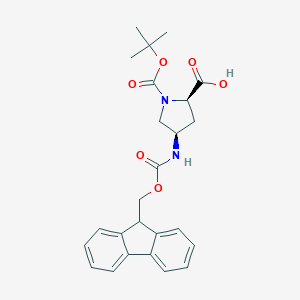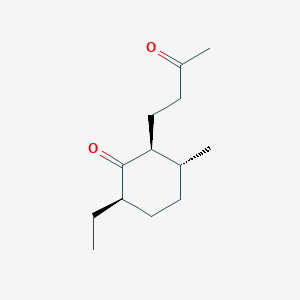
3-Methylquinoxaline-2-thiol
Übersicht
Beschreibung
3-Methylquinoxaline-2-thiol is a chemical compound with the CAS Number: 58773-29-8 . It has a molecular weight of 176.24 and is used in proteomics research . It is also used in the synthesis of new series of 3-methylquinoxaline derivatives that act as VEGFR-2 inhibitors .
Synthesis Analysis
The synthesis of 3-methylquinoxaline-2-thiol involves various synthetic routes . A new series of 3-methylquinoxaline-based derivatives have been synthesized and evaluated for their antiproliferative activities against two human cancer cell lines .
Molecular Structure Analysis
The molecular structure of 3-Methylquinoxaline-2-thiol is represented by the Inchi Code: 1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) . The structure is based on the design of new 3-methylquinoxaline derivatives for the inhibition of VEGFR-2 receptors .
Chemical Reactions Analysis
3-Methylquinoxaline-2-thiol is involved in the design and synthesis of new 3-methylquinoxaline derivatives that act as VEGFR-2 inhibitors . These derivatives have been evaluated for their antiproliferative activities against two human cancer cell lines .
Physical And Chemical Properties Analysis
3-Methylquinoxaline-2-thiol is a powder with a melting point of 240-245 . and is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- VEGFR-2 Inhibition and Apoptosis Induction : New derivatives of 3-methylquinoxaline-2-thiol were synthesized and shown to act as VEGFR-2 inhibitors, exhibiting cytotoxic activities against human cancer cell lines and inducing apoptosis. These compounds, such as compound 11e, demonstrated significant apoptotic effects, affecting parameters like caspase-3, caspase-9, BAX, and Bcl-2 (Alanazi et al., 2021).
Analytical Chemistry and Biochemistry
- GC-MS vs LC-UV Analytical Methods : High-performance liquid chromatography and gas chromatography were used to determine 2-methylquinoxaline, a methylglyoxal-derived agent, in cattle serum. These methods provided insights into the biomarkers of bovine fasciolosis (Taïbi et al., 2019).
- Microwave Accelerated Synthesis of Thiazolidin-4-ones : A study demonstrated the conversion of arenecarbaldehyde-3-methylquinoxalin-2-ylhydrazones to thiazolidin-4-ones using microwave irradiation. These synthesized compounds showed promising antimicrobial and antifungal activities (Gowri et al., 2010).
Molecular and Structural Studies
- X-ray Diffraction and UV-Vis Spectroscopy : An experimental and theoretical investigation of 1-ethyl-3-methylquinoxaline-2-thione revealed insights into its biological activity and molecular interactions. The study focused on electronic transitions and molecular electrostatic potential maps for biomedical applications (Benallal et al., 2020).
Miscellaneous Applications
- Adsorption and Corrosion Inhibition : 3-Methylquinoxaline-2(1H)-thione showed excellent inhibitive performance against mild steel corrosion in phosphoric acid solution. The study highlighted its potential as a corrosion inhibitor and its adsorption properties (Benbouya et al., 2018).
- Redox Behaviors and Biosensor Applications : Research on redox-active moieties for electrochemical biosensors identified various redox reporters, including thiol compounds, for potential use in sensor architectures (Kang et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Quinoxalines, including 3-Methylquinoxaline-2-thiol, have become a subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, making them crucial components in drugs used to treat various diseases . Therefore, the future directions of 3-Methylquinoxaline-2-thiol research are likely to focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
Eigenschaften
IUPAC Name |
3-methyl-1H-quinoxaline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCBAOCZHIDYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352922 | |
| Record name | 3-methylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxaline-2-thiol | |
CAS RN |
58773-29-8 | |
| Record name | 3-methylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















